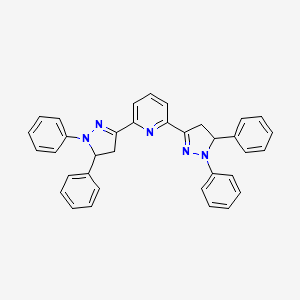
2,6-Bis(1,5-diphenyl-4,5-dihydro-1H-pyrazol-3-yl)pyridine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2,6-Bis(1,5-diphenyl-4,5-dihydro-1H-pyrazol-3-yl)pyridine is a complex organic compound that belongs to the class of heterocyclic compounds. This compound features a pyridine ring substituted at the 2 and 6 positions with 1,5-diphenyl-4,5-dihydro-1H-pyrazol-3-yl groups. The presence of both pyridine and pyrazole rings in its structure makes it a compound of interest in various fields of scientific research.
Méthodes De Préparation
The synthesis of 2,6-Bis(1,5-diphenyl-4,5-dihydro-1H-pyrazol-3-yl)pyridine typically involves multi-step organic reactions. One common synthetic route includes the condensation of 2,6-diacetylpyridine with phenylhydrazine to form the intermediate hydrazone, which is then cyclized to form the pyrazole rings . The reaction conditions often require the use of catalysts and specific solvents to achieve high yields and purity. Industrial production methods may involve optimization of these reaction conditions to scale up the synthesis while maintaining efficiency and cost-effectiveness.
Analyse Des Réactions Chimiques
2,6-Bis(1,5-diphenyl-4,5-dihydro-1H-pyrazol-3-yl)pyridine can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced pyrazole derivatives.
Substitution: The compound can participate in substitution reactions, where functional groups on the pyrazole or pyridine rings are replaced by other groups using appropriate reagents and conditions.
The major products formed from these reactions depend on the specific reagents and conditions used .
Applications De Recherche Scientifique
2,6-Bis(1,5-diphenyl-4,5-dihydro-1H-pyrazol-3-yl)pyridine has a wide range of applications in scientific research:
Chemistry: It is used as a ligand in coordination chemistry to form complexes with various metal ions, which are studied for their catalytic and electronic properties.
Biology: The compound is investigated for its potential biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent due to its ability to interact with biological targets.
Industry: It is used in the development of new materials with specific electronic and optical properties.
Mécanisme D'action
The mechanism of action of 2,6-Bis(1,5-diphenyl-4,5-dihydro-1H-pyrazol-3-yl)pyridine involves its interaction with molecular targets such as enzymes and receptors. The compound can bind to these targets through various interactions, including hydrogen bonding, π-π stacking, and coordination with metal ions. These interactions can modulate the activity of the targets, leading to the observed biological effects .
Comparaison Avec Des Composés Similaires
2,6-Bis(1,5-diphenyl-4,5-dihydro-1H-pyrazol-3-yl)pyridine can be compared with other similar compounds, such as:
2,6-Bis(4,5-dihydro-1H-imidazol-2-yl)pyridine: This compound also features a pyridine ring substituted with heterocyclic groups, but with imidazole rings instead of pyrazole rings.
1,3,5-Trisubstituted-4,5-dihydro-1H-pyrazole: This compound has a similar pyrazole structure but differs in the substitution pattern and the presence of additional substituents.
The uniqueness of this compound lies in its specific substitution pattern and the combination of pyridine and pyrazole rings, which confer distinct chemical and biological properties .
Propriétés
Numéro CAS |
145387-98-0 |
|---|---|
Formule moléculaire |
C35H29N5 |
Poids moléculaire |
519.6 g/mol |
Nom IUPAC |
2,6-bis(2,3-diphenyl-3,4-dihydropyrazol-5-yl)pyridine |
InChI |
InChI=1S/C35H29N5/c1-5-14-26(15-6-1)34-24-32(37-39(34)28-18-9-3-10-19-28)30-22-13-23-31(36-30)33-25-35(27-16-7-2-8-17-27)40(38-33)29-20-11-4-12-21-29/h1-23,34-35H,24-25H2 |
Clé InChI |
KGBVXRJVCYLLLP-UHFFFAOYSA-N |
SMILES canonique |
C1C(N(N=C1C2=NC(=CC=C2)C3=NN(C(C3)C4=CC=CC=C4)C5=CC=CC=C5)C6=CC=CC=C6)C7=CC=CC=C7 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
















